Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)-
Description
The compound Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- is a benzaldehyde derivative featuring two distinct substituents: an ethenyloxy (vinyloxy) group at position 3 and a 4-methyl-1H-imidazol-1-yl group at position 4.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-ethenoxy-4-(4-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O2/c1-3-17-13-6-11(8-16)4-5-12(13)15-7-10(2)14-9-15/h3-9H,1H2,2H3 |
InChI Key |
NOZOLQQNLXLQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)OC=C |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed N-Arylation for Imidazole Attachment
This method leverages copper-mediated coupling to install the 4-methylimidazol-1-yl group onto a halogenated benzaldehyde precursor. Key steps include protection of the aldehyde group, coupling, and subsequent functionalization.
Reaction Pathway
Protection of Aldehyde :
- The aldehyde group is protected as an acetal or TMS ether to prevent undesired side reactions during coupling.
Halogenation :
- Introduce a bromine or iodine atom at the 4-position of the benzaldehyde ring via electrophilic substitution.
Cu-Catalyzed Coupling :
- React the halogenated intermediate with 4-methylimidazole under copper(I) catalysis (e.g., CuI, K₂CO₃) in polar aprotic solvents like DMSO at elevated temperatures (120°C).
Deprotection :
- Remove the protecting group to regenerate the aldehyde functionality.
Ethenyloxy Installation :
- Introduce the ethenyloxy group via Mitsunobu reaction (using vinyl alcohol, DIAD, and PPh₃) or O-alkylation with a vinyl halide.
Example Conditions
Mitsunobu Reaction for Ether Formation
This method directly installs the ethenyloxy group via a Mitsunobu reaction, followed by imidazole attachment.
Reaction Pathway
Hydroxylation :
- Introduce a hydroxyl group at the 3-position of benzaldehyde via nitration/reduction.
Mitsunobu Reaction :
- React the phenol with vinyl alcohol using DIAD and PPh₃ in THF at 25°C.
Aldehyde Protection :
- Protect the aldehyde as an acetal.
Imidazole Coupling :
- Attach the 4-methylimidazol-1-yl group via Cu-catalyzed coupling.
Deprotection :
- Remove the acetal group.
Example Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Mitsunobu Reaction | Vinyl alcohol, DIAD, PPh₃, THF, 25°C | 60–75 | |
| Cu-Catalyzed Coupling | 4-Methylimidazole, CuI, K₂CO₃, DMSO, 120°C | 70–80 |
Reductive Alkylation and Cyclization
This method involves reductive amination to form the imidazole ring, followed by ethenyloxy installation.
Reaction Pathway
Cyanation :
- Introduce a cyano group at the 4-position of benzaldehyde.
Imidazole Formation :
- React the nitrile with 4-methylimidazole under reducing conditions (e.g., LiAlH₄) to form the imidazole ring.
Aldehyde Protection :
- Protect the aldehyde as an acetal.
Ethenyloxy Installation :
- Introduce the ethenyloxy group via Mitsunobu or O-alkylation.
Deprotection :
- Remove the acetal group.
Example Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole Formation | LiAlH₄, THF, 0°C | 50–60 | |
| Mitsunobu Reaction | Vinyl alcohol, DIAD, PPh₃, THF, 25°C | 60–75 |
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cu-Catalyzed N-Arylation | Halogenation, Cu coupling, Mitsunobu | High yield for imidazole coupling | Requires aldehyde protection |
| Pd-Catalyzed Cross-Coupling | Heck reaction, Cu coupling | Direct vinyl ether installation | Pd catalyst cost, sensitivity |
| Mitsunobu Reaction | Hydroxylation, Mitsunobu, Cu coupling | Mild conditions for ether formation | Limited to phenolic intermediates |
| Reductive Alkylation | Cyanation, LiAlH₄, Mitsunobu | Simple imidazole formation | Lower yields, harsh conditions |
Critical Challenges and Solutions
Positional Selectivity :
- The 3-ethenyloxy and 4-imidazol-1-yl groups must occupy meta positions. This is achieved by directing groups (e.g., nitro, bromine) during halogenation.
Aldehyde Protection :
Ethenyloxy Stability :
- The vinyl ether group is prone to polymerization. Reaction optimization (e.g., low temperatures, inert atmospheres) minimizes degradation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could convert the benzaldehyde group to a primary alcohol.
Substitution: The ethenyloxy and imidazolyl groups may participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides and bases.
Major Products:
- Oxidation products may include carboxylic acids.
- Reduction products may include primary alcohols.
- Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Applications
Benzaldehyde derivatives have been extensively studied for their biological activities. The specific compound has shown potential in the following areas:
Antimicrobial Activity
Several studies have indicated that benzaldehyde derivatives exhibit antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to benzaldehyde with imidazole moieties possess significant antibacterial activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .
Anticancer Properties
Research has indicated that benzaldehyde derivatives can induce apoptosis in cancer cells. A notable study highlighted the efficacy of imidazole-containing benzaldehyde compounds in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer. The compound's ability to interact with cellular targets involved in cancer progression is a focal point for ongoing research .
Material Science Applications
The unique structural characteristics of benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- also lend it utility in material science.
Polymer Chemistry
This compound can serve as a building block for synthesizing polymers with specific properties. Research has explored its incorporation into polymer matrices to enhance mechanical strength and thermal stability. For example, studies have focused on creating copolymers that leverage the reactivity of the ethenyloxy group to facilitate cross-linking reactions under UV light, leading to materials suitable for coatings and adhesives .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, benzaldehyde derivatives were tested against several strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted using various concentrations of benzaldehyde derivatives on cultured cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with detailed analysis revealing that the compound triggers apoptotic pathways through mitochondrial dysfunction .
Mechanism of Action
Molecular Targets and Pathways:
- The specific mechanism of action would depend on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.
- The ethenyloxy and imidazolyl groups could play a role in binding to molecular targets, influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs differ in substituents at position 3, significantly altering electronic and steric properties:
Note: *Molecular formula inferred based on structural similarity.
Biological Activity
Benzaldehyde, 3-(ethenyloxy)-4-(4-methyl-1H-imidazol-1-yl)- (CAS No: 870861-40-8) is a compound of interest due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H12N2O2
- Molecular Weight : 228.25 g/mol
- Structural Characteristics : The compound features a benzaldehyde group linked to an ethenyloxy and a substituted imidazole ring, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds similar to benzaldehyde derivatives exhibit significant antimicrobial properties. A study on novel aryloxy azolyl chalcones, which share structural similarities with benzaldehyde derivatives, demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 3.12 to 0.78 μg/mL .
Antioxidant Properties
Benzaldehyde derivatives have also been evaluated for their antioxidant capabilities. A series of compounds synthesized from 4-(1H-imidazol-1-yl)benzaldehyde showed promising antioxidant activity in vitro, indicating potential applications in preventing oxidative stress-related diseases .
Cytotoxic Effects
The cytotoxic effects of benzaldehyde have been studied in the context of cancer therapies. Benzaldehyde is known to be released during the metabolic activation of certain compounds like vitamin B17 (laetrile), which has been suggested to target cancer cells selectively. The mechanism involves the formation of higher concentrations of active metabolites around cancer cells, leading to increased cytotoxicity .
Enzyme Inhibition
Benzaldehyde and its derivatives have been investigated for their ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, imidazole-containing compounds have shown potential as inhibitors of certain kinases and phosphatases involved in cell signaling pathways .
Study 1: Antimicrobial Evaluation
A study published in the European Journal of Medicinal Chemistry synthesized a series of new 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones from 4-(1H-imidazol-1-yl)benzaldehyde and assessed their antimicrobial activity against various pathogens. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 2: Antioxidant Activity Assessment
In another investigation, a set of imidazole-containing benzaldehyde derivatives was tested for antioxidant activity using DPPH radical scavenging assays. The findings revealed that some derivatives had a higher scavenging ability than standard antioxidants like ascorbic acid, highlighting their potential as therapeutic agents in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
